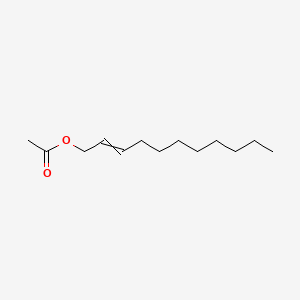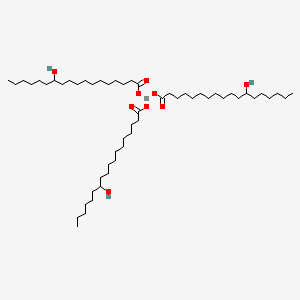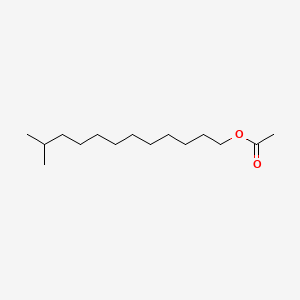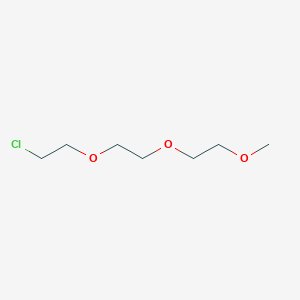
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane
概要
説明
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CEMEE) is an organic compound belonging to the class of alkyl ethers. It is a colorless liquid with a sweet, ether-like odor and is used in a variety of applications, from pharmaceuticals to industrial solvents. CEMEE is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals.
科学的研究の応用
Selective Lead(II) Extraction
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane has been studied in the context of selective extraction of lead(II) ions. Research demonstrates the use of acyclic polyether dicarboxylic acids, possessing pseudo-18-crown-6 frameworks, for this purpose. These compounds, including derivatives of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, exhibit enhanced selectivity for lead(II) over copper(II) ions, indicating potential applications in environmental remediation and recycling processes (Hayashita et al., 1999).
Dehydrohalogenation of Ethyl Halides
The compound has been involved in studies focusing on the dehydrohalogenation of ethyl halides. These studies examine the kinetics of the decomposition of ethyl halides, including chloroethane and 1-chloro-2-methoxyethane, using computational methods. The findings are relevant to understanding reaction mechanisms and designing more efficient chemical processes (Ahubelem et al., 2014).
Infrared Spectroscopy Studies
Infrared spectroscopic studies have utilized variants of this compound, such as 1-methoxy-2-(methylthio)ethane, to investigate intramolecular interactions. These studies provide valuable insights into the structural dynamics and chemical bonding in such molecules, contributing to a deeper understanding of molecular behavior (Yoshida, 1997).
Organometallic Chemistry
The compound's derivatives have been studied in organometallic chemistry, particularly in reactions involving the exchange of chloro and ethoxy groups. Such studies contribute to the field of organosilicon chemistry, providing insights into the mechanisms of substituent exchange reactions, which are crucial for the synthesis of various organometallic compounds (Suryanarayanan et al., 1973).
Photocatalytic Conversion of Methane to Ethylene
The role of alkoxy intermediates, including methoxy and ethoxy, in the photocatalytic conversion of methane to ethylene has been explored. This research is significant for developing novel methods for converting methane, a major greenhouse gas, into more valuable chemicals using photocatalysis (Jiang et al., 2020).
特性
IUPAC Name |
1-[2-(2-chloroethoxy)ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLURYTHKQUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338244 | |
| Record name | 1-chloro-3,6,9-trioxadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane | |
CAS RN |
52995-76-3 | |
| Record name | 1-chloro-3,6,9-trioxadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

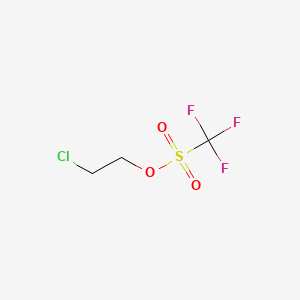
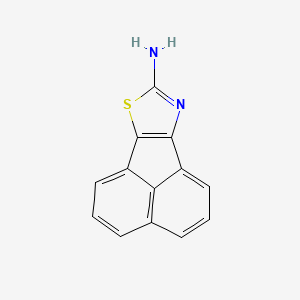
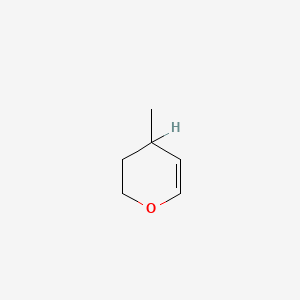
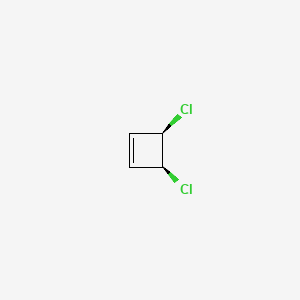
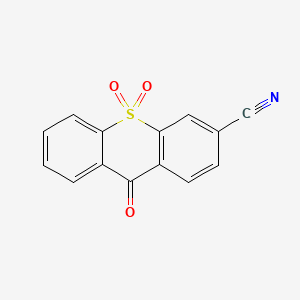
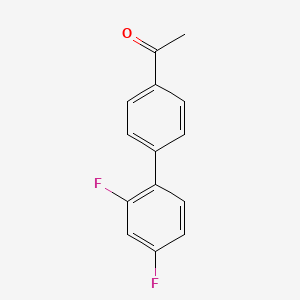
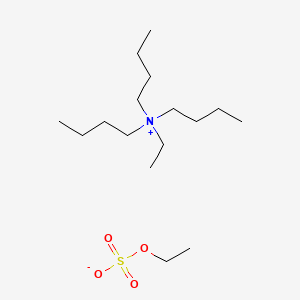
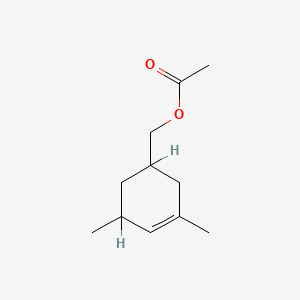
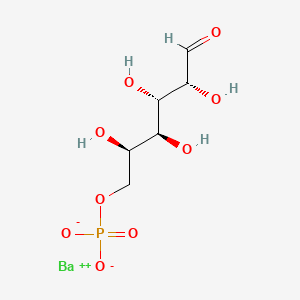
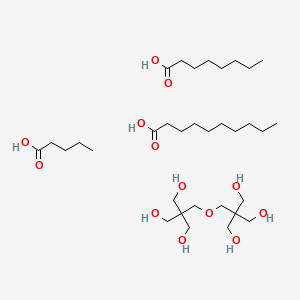
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
